molecular formula C15H11Cl2NO2 B249149 N-(3-acetylphenyl)-3,4-dichlorobenzamide

N-(3-acetylphenyl)-3,4-dichlorobenzamide

Cat. No. B249149
M. Wt: 308.2 g/mol
InChI Key: KOYMSPHHQMXGCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-acetylphenyl)-3,4-dichlorobenzamide, also known as DAB, is a chemical compound that has been extensively researched for its potential applications in scientific research. DAB has been shown to possess a range of biochemical and physiological effects, making it a promising candidate for a variety of laboratory experiments.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-3,4-dichlorobenzamide involves its ability to selectively inhibit the activity of certain protein kinases. Protein kinases are enzymes that play a critical role in cellular signaling pathways, and their dysregulation has been implicated in a wide range of diseases, including cancer and diabetes. By selectively inhibiting the activity of specific protein kinases, N-(3-acetylphenyl)-3,4-dichlorobenzamide has the potential to be a valuable tool for studying the function of these enzymes in cells.
Biochemical and Physiological Effects:
N-(3-acetylphenyl)-3,4-dichlorobenzamide has been shown to possess a range of biochemical and physiological effects. In addition to its ability to selectively inhibit the activity of certain protein kinases, N-(3-acetylphenyl)-3,4-dichlorobenzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. This suggests that N-(3-acetylphenyl)-3,4-dichlorobenzamide may have potential as a cancer therapy.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(3-acetylphenyl)-3,4-dichlorobenzamide in laboratory experiments is its selectivity for certain protein kinases. This allows researchers to study the function of these enzymes in cells with a high degree of specificity. However, one limitation of using N-(3-acetylphenyl)-3,4-dichlorobenzamide is its potential toxicity. N-(3-acetylphenyl)-3,4-dichlorobenzamide has been shown to be toxic to some cell types at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on N-(3-acetylphenyl)-3,4-dichlorobenzamide. One area of interest is the development of more selective inhibitors of specific protein kinases. This would allow researchers to study the function of these enzymes in even greater detail. Additionally, there is interest in exploring the potential of N-(3-acetylphenyl)-3,4-dichlorobenzamide as a cancer therapy. Further research is needed to fully understand the mechanism of action of N-(3-acetylphenyl)-3,4-dichlorobenzamide in cancer cells and to determine its potential as a therapeutic agent.

Synthesis Methods

The synthesis of N-(3-acetylphenyl)-3,4-dichlorobenzamide is a complex process that involves several steps. The first step involves the reaction of 3,4-dichlorobenzoic acid with acetic anhydride to produce 3-acetyl-4-chlorobenzoic acid. This intermediate is then reacted with aniline to produce N-(3-acetylphenyl)-3,4-dichlorobenzamide. The overall synthesis of N-(3-acetylphenyl)-3,4-dichlorobenzamide is a multi-step process that requires careful attention to detail and precise control of reaction conditions.

Scientific Research Applications

N-(3-acetylphenyl)-3,4-dichlorobenzamide has been extensively researched for its potential applications in scientific research. One of the most promising applications of N-(3-acetylphenyl)-3,4-dichlorobenzamide is as a tool for studying the role of protein kinases in cellular signaling pathways. N-(3-acetylphenyl)-3,4-dichlorobenzamide has been shown to selectively inhibit the activity of certain protein kinases, making it a valuable tool for studying the function of these enzymes in cells.

properties

Product Name

N-(3-acetylphenyl)-3,4-dichlorobenzamide

Molecular Formula

C15H11Cl2NO2

Molecular Weight

308.2 g/mol

IUPAC Name

N-(3-acetylphenyl)-3,4-dichlorobenzamide

InChI

InChI=1S/C15H11Cl2NO2/c1-9(19)10-3-2-4-12(7-10)18-15(20)11-5-6-13(16)14(17)8-11/h2-8H,1H3,(H,18,20)

InChI Key

KOYMSPHHQMXGCK-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=C(C=C2)Cl)Cl

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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